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(2-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride
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Overview
Description
(2-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzylamines. This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, with a chlorine atom substituted at the second position of the benzyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and pyrrolidine.
Nucleophilic Substitution Reaction: The primary synthetic route involves a nucleophilic substitution reaction where pyrrolidine acts as a nucleophile and attacks the electrophilic carbon atom in 2-chlorobenzyl chloride. This reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Formation of Hydrochloride Salt: The resulting (2-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds with structural similarities to (2-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride may exhibit neuroprotective properties. The compound has been studied for its potential to modulate neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety disorders.
Cancer Treatment
The compound's interactions with specific biological targets suggest its utility in cancer therapy. It may act as a lead compound in the development of drugs aimed at inhibiting tumor growth or metastasis by targeting pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown how modifications to the compound's structure can enhance its biological activity.
Modification | Effect on Activity | Notes |
---|---|---|
Substituting the chloro group | Increased potency in receptor binding | Enhances interaction with biological targets |
Altering the pyrrolidine ring | Variations in lipophilicity | Affects absorption and distribution |
Changing the amine substituent | Modulation of pharmacokinetics | Influences metabolic stability |
Synthesis and Characterization
The synthesis of this compound involves several key steps, including:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Chlorination : The introduction of the chloro group is typically done using chlorinating agents under controlled conditions.
- Hydrochloride Salt Formation : The final step often involves converting the base form into its hydrochloride salt to enhance solubility.
Studies have highlighted the potential mechanisms through which this compound exerts its effects:
- Receptor Modulation : The compound may influence various receptors, including those involved in neurotransmission.
- Inhibition of Enzymatic Activity : It has shown promise in inhibiting enzymes that play roles in metabolic pathways associated with cancer cell survival.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
In Vitro Studies
Research has demonstrated that this compound can significantly reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent.
In Vivo Studies
Animal models have been utilized to assess the compound's efficacy in reducing tumor size and improving survival rates, providing preliminary evidence for its therapeutic potential.
Mechanism of Action
The mechanism of action of (2-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the chlorine substitution and pyrrolidine ring, making it less complex.
(2-Chloro-benzyl)-amine: Similar structure but lacks the pyrrolidine ring.
Pyrrolidin-2-ylmethyl-amine: Lacks the benzyl group and chlorine substitution.
Uniqueness
(2-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is unique due to the presence of both the chlorine-substituted benzyl group and the pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
(2-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C12H16ClN with a molar mass of approximately 223.72 g/mol. The presence of the chloro group on the benzyl moiety is significant for its biological interactions.
The mechanism of action for this compound involves interaction with various biological targets, including receptors and enzymes. It may act as an inhibitor or modulator, influencing key biochemical pathways. The specific targets can vary depending on the context of use, with implications for both therapeutic and research applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated its effectiveness against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. Research indicates that it can inhibit the growth of various fungi, although specific MIC values are still being evaluated.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical company evaluated the efficacy of this compound against resistant strains of bacteria. The compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than standard antibiotics used in treatment.
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of pyrrolidine derivatives. The study revealed that modifications to the chloro group could enhance biological activity, suggesting that further optimization could lead to more potent derivatives .
Research Findings
Recent literature emphasizes the versatility of pyrrolidine derivatives in drug discovery. Compounds similar to this compound have been explored for their potential as therapeutic agents in various diseases, including cancer and infectious diseases .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11;/h1-2,4,6,11,14-15H,3,5,7-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFMLTDAOOOSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNCC2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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